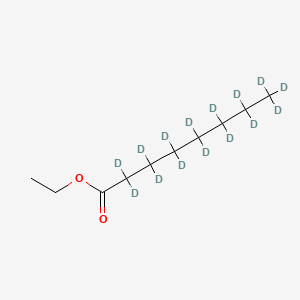

Ethyl octanoate-d15

Description

Properties

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZUSRORWSJGET-MVIIYOROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Preparation of Ethyl Octanoate-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Ethyl octanoate-d15, a deuterated analog of ethyl octanoate. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Overview of Synthesis

The most direct and efficient method for the preparation of this compound is the Fischer-Speier esterification of commercially available Octanoic acid-d15 with ethanol. This classic acid-catalyzed reaction offers high yields and allows for straightforward purification of the final product. The overall reaction is depicted below:

Caption: Fischer-Speier esterification of Octanoic acid-d15.

The equilibrium of this reversible reaction is driven towards the product side by using an excess of the alcohol (ethanol) and/or by removing the water formed during the reaction.

Experimental Protocol: Fischer-Speier Esterification

This section details a representative experimental protocol for the synthesis of this compound.

2.1. Materials and Equipment

| Reagent/Equipment | Specification |

| Octanoic acid-d15 | Isotopic Purity: ≥98 atom % D |

| Ethanol (Absolute) | Anhydrous, 200 proof |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |

| Diethyl Ether | Anhydrous |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Heating mantle | |

| Magnetic stirrer and stir bar | |

| Separatory funnel | |

| Distillation apparatus | |

| Rotary evaporator |

2.2. Reaction Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine Octanoic acid-d15 (1.0 eq) and a significant excess of absolute ethanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) and is generally complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the excess ethanol and diethyl ether using a rotary evaporator.

-

The crude this compound can be further purified by fractional distillation under reduced pressure to obtain a highly pure product.

-

Caption: General workflow for this compound synthesis.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Specifications of Starting Material

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| Octanoic acid-d15 | 69974-55-6 | C₈HD₁₅O₂ | 159.29 | ≥98 atom % D |

Table 2: Properties and Expected Data for this compound

| Property | Value |

| CAS Number | 1219798-38-5 |

| Molecular Formula | C₁₀H₅D₁₅O₂ |

| Molecular Weight | 187.36 |

| Appearance | Colorless liquid |

| Expected Yield | >85% |

| Expected Chemical Purity | >98% (after distillation) |

| Expected Isotopic Enrichment | ≥98 atom % D |

Characterization and Quality Control

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should confirm the presence of the ethyl group protons and the absence (or significant reduction) of protons on the octanoyl chain. The integration of the ethyl group signals relative to any residual proton signals on the fatty acid chain can provide an initial assessment of isotopic enrichment.

-

²H NMR (Deuterium NMR): This is a powerful technique to directly observe the deuterium nuclei and confirm their positions within the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbonyl carbon and the carbons of the ethyl and deuterated octanoyl groups.

4.2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and determining the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) can be used to accurately determine the mass of the molecular ion and its isotopologues, allowing for a precise calculation of the deuterium incorporation.

Conclusion

The synthesis of this compound via Fischer-Speier esterification of Octanoic acid-d15 is a reliable and well-established method. This guide provides a comprehensive framework for its preparation, purification, and characterization, enabling researchers to produce high-quality deuterated standards for their specific applications in drug development and metabolic research. Careful execution of the experimental protocol and thorough analytical characterization are crucial to ensure the desired purity and isotopic enrichment of the final product.

An In-depth Technical Guide to Ethyl Octanoate-d15 (CAS: 1219798-38-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl octanoate-d15, a deuterated analog of ethyl octanoate. This document details its physicochemical properties, synthesis, and primary applications, with a focus on its role as an internal standard in quantitative analytical methods. Detailed experimental protocols and an exploration of the biological implications of fatty acid ethyl esters are also presented to support its use in research and development.

Physicochemical Properties

This compound is a stable, isotopically labeled form of ethyl octanoate, where 15 hydrogen atoms on the octanoyl chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of ethyl octanoate and other fatty acid ethyl esters (FAEEs).

| Property | Value | Reference |

| CAS Number | 1219798-38-5 | |

| Molecular Formula | C10H5D15O2 | [1][2] |

| Molecular Weight | 187.36 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥98% | |

| Storage | Store at -20°C for long-term stability |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer-Speier esterification reaction. This method involves the acid-catalyzed reaction of deuterated octanoic acid (octanoic acid-d15) with ethanol.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Octanoic acid-d15

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask, combine octanoic acid-d15 and a molar excess of anhydrous ethanol (typically 3-5 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Synthesis workflow for this compound via Fischer esterification.

Application as an Internal Standard in GC-MS Analysis

The primary application of this compound is as an internal standard for the quantitative analysis of fatty acid ethyl esters (FAEEs) in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical properties are nearly identical to its non-deuterated counterpart, ensuring similar extraction efficiency and chromatographic behavior, while its distinct mass allows for accurate quantification.

Experimental Protocol: Quantification of FAEEs in Plasma

Materials:

-

Plasma sample

-

This compound internal standard solution (of known concentration)

-

Hexane

-

Acetone

-

Solid-phase extraction (SPE) columns (e.g., aminopropyl silica)

-

Nitrogen gas for evaporation

Procedure:

-

Sample Preparation: To a known volume of plasma, add a precise amount of the this compound internal standard solution.

-

Protein Precipitation: Add acetone to the plasma sample to precipitate proteins. Vortex and centrifuge to pellet the precipitate.

-

Lipid Extraction: Transfer the supernatant to a new tube and perform a liquid-liquid extraction with hexane to isolate the lipids, including FAEEs.

-

Solid-Phase Extraction (SPE): The hexane extract is passed through an aminopropyl silica SPE column to separate FAEEs from other lipid classes.

-

Elution and Concentration: Elute the FAEEs from the SPE column with a suitable solvent. Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution and GC-MS Analysis: Reconstitute the dried residue in a small volume of a suitable solvent (e.g., hexane) and inject it into the GC-MS system.

GC-MS Parameters (Typical):

-

Column: Nonpolar capillary column (e.g., DB-5ms)

-

Injector Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole or Ion Trap

-

Detection Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor characteristic ions of the target FAEEs and this compound.

References

- 1. Fatty Acid Ethyl Esters Induce Intestinal Epithelial Barrier Dysfunction via a Reactive Oxygen Species-Dependent Mechanism in a Three-Dimensional Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl Octanoate-d15: Properties and Applications in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl octanoate-d15, a deuterated stable isotope-labeled internal standard, crucial for accurate quantification in various analytical applications. This document outlines its fundamental properties, compares them with its non-deuterated counterpart, and provides a detailed experimental protocol for its use in mass spectrometry-based assays.

Core Properties and Specifications

This compound is a saturated fatty acid ester where 15 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses, as it is chemically identical to the analyte of interest, ethyl octanoate, but has a distinct mass.

Molecular Profile

-

Chemical Formula: C10H5D15O2[1]

-

Molecular Weight: 187.36 g/mol [1]

-

CAS Number: 1219798-38-5[1]

-

Synonyms: Ethyl caprylate-d15, Octanoic acid ethyl ester-d15[1]

Comparative Quantitative Data

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated analog, ethyl octanoate.

| Property | This compound | Ethyl octanoate |

| Molecular Formula | C10H5D15O2 | C10H20O2[2] |

| Molecular Weight ( g/mol ) | 187.36 | 172.26 |

| Boiling Point (°C) | Not explicitly available; expected to be slightly higher than the non-deuterated form. | 208 |

| Melting Point (°C) | Not explicitly available. | -47 |

| Density (g/cm³ at 20°C) | Not explicitly available; expected to be slightly higher than the non-deuterated form. | 0.87 |

| Kovats Retention Index | 1423 (Standard polar column) | Not explicitly available, but expected to be very similar to the deuterated form. |

| CAS Number | 1219798-38-5 | 106-32-1 |

Synthesis Overview

-

Deuteration of the Precursor: The synthesis typically starts with a deuterated precursor, such as deuterated octanoic acid. General methods for deuteration of organic compounds can be employed, including acid- or base-catalyzed exchange reactions in the presence of a deuterium source (e.g., D2O) or the use of deuterated reducing agents.

-

Esterification: The deuterated octanoic acid is then esterified with ethanol. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Use as an Internal Standard in GC-MS

The primary application of this compound is as an internal standard for the quantification of ethyl octanoate in complex matrices such as food, beverages, and biological samples. The following is a generalized protocol for its use in a GC-MS workflow.

Objective: To accurately quantify the concentration of ethyl octanoate in a sample matrix.

Materials:

-

Sample containing ethyl octanoate

-

This compound (internal standard) stock solution of known concentration

-

Ethyl octanoate analytical standard

-

Appropriate solvent (e.g., hexane, dichloromethane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking a known amount of the ethyl octanoate analytical standard into a matrix blank.

-

To each calibration standard, add a fixed amount of the this compound internal standard solution.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add the same fixed amount of the this compound internal standard solution as was added to the calibration standards.

-

Perform the necessary sample extraction and cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction).

-

-

GC-MS Analysis:

-

Inject a specific volume of the prepared standards and samples into the GC-MS system.

-

The gas chromatograph will separate the ethyl octanoate and this compound. Due to their similar chemical properties, they will have very close retention times.

-

The mass spectrometer will detect the ions of both the analyte and the internal standard. For ethyl octanoate, a characteristic ion (e.g., m/z 88) will be monitored. For this compound, the corresponding ion with an increased mass (e.g., m/z 103, due to the 15 deuterium atoms) will be monitored.

-

-

Data Analysis:

-

For each standard and sample, determine the peak area for both the ethyl octanoate and the this compound.

-

Calculate the response ratio for each injection: (Peak Area of Ethyl octanoate) / (Peak Area of this compound).

-

Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

-

Determine the concentration of ethyl octanoate in the samples by interpolating their response ratios on the calibration curve.

-

Logical Workflow for Quantitative Analysis

The following diagram illustrates the relationship between the analyte and the deuterated internal standard in a typical quantitative analysis workflow.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

Commercial Suppliers and Technical Guide for Ethyl Octanoate-d15 in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl octanoate-d15, a deuterated stable isotope-labeled internal standard crucial for quantitative analysis in various research fields, particularly in metabolomics and pharmacokinetic studies. This document outlines commercial suppliers, key technical specifications, and detailed experimental protocols for its application in mass spectrometry-based analysis.

Introduction to this compound

This compound is the deuterium-labeled form of ethyl octanoate, a fatty acid ethyl ester. In research, particularly in quantitative mass spectrometry, the use of stable isotope-labeled internal standards is considered the gold standard. These standards, being chemically identical to the analyte of interest but with a different mass, co-elute chromatographically and experience similar ionization effects. This allows for precise and accurate quantification by correcting for variations during sample preparation and analysis. This compound is primarily used as an internal standard for the quantification of ethyl octanoate and other related fatty acid esters in biological matrices.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes some of the key suppliers and their available product information.

| Supplier | Product Number(s) | Purity/Isotopic Enrichment | Available Quantities |

| LGC Standards | TRC-E925317 | 98 atom % D, min 98% Chemical Purity | 5 mg, 25 mg, 50 mg |

| CDN Isotopes | D-7063 | > 98% | 0.25 g, 0.5 g |

| Santa Cruz Biotechnology | sc-224613 | Information available upon request | Inquire |

| United States Biological | 164122 | Highly Purified | Inquire |

| MedchemExpress | HY-W015305S | Information available upon request | Inquire |

| Fisher Scientific | NC1379477 | Information available upon request | 0.25 g |

| Analytical Standard Solutions | O514 | High-purity | Inquire |

| ChemicalBook | CB5854653 | Information available upon request | Inquire |

Technical Data and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1219798-38-5 |

| Molecular Formula | C₁₀H₅D₁₅O₂ |

| Molecular Weight | 187.36 g/mol [1] |

| Appearance | Liquid |

| Storage Conditions | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] |

| Solubility | Soluble in organic solvents such as DMSO. |

Application in Research: Use as an Internal Standard in GC-MS

This compound is an ideal internal standard for the quantification of fatty acid ethyl esters (FAEEs) in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). FAEEs are non-oxidative metabolites of ethanol and can serve as markers for alcohol consumption. The following sections detail a representative experimental protocol for such an analysis.

Experimental Protocol: Quantification of Fatty Acid Ethyl Esters in a Biological Matrix

This protocol is a representative method adapted from established procedures for FAEE analysis using a deuterated internal standard.

4.1.1. Materials and Reagents

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in a suitable solvent)

-

Hexane (GC grade)

-

Acetone (GC grade)

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl silica)

-

Nitrogen gas for evaporation

4.1.2. Sample Preparation

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add a precise volume of the biological sample (e.g., 100 µL of plasma).

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample. The amount should be chosen to be within the linear range of the instrument and comparable to the expected analyte concentration.

-

Protein Precipitation: Add a volume of cold acetone (e.g., 400 µL), vortex vigorously for 30 seconds, and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to precipitate proteins.

-

Lipid Extraction: Transfer the supernatant to a new tube. Add a volume of hexane (e.g., 1 mL), vortex for 1 minute, and centrifuge to separate the phases.

-

Isolation of FAEEs: Transfer the upper hexane layer to a clean tube.

-

Solid Phase Extraction (SPE) Cleanup: Condition an aminopropyl silica SPE cartridge according to the manufacturer's instructions. Pass the hexane extract through the cartridge to remove interfering lipids. Elute the FAEEs with a suitable solvent (e.g., a mixture of hexane and diethyl ether).

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in a small, precise volume of a suitable solvent for GC-MS analysis (e.g., 50 µL of hexane).

4.1.3. GC-MS Analysis

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: A nonpolar or mid-polar capillary column suitable for FAME analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injection Volume: 1 µL (splitless injection).

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 150°C.

-

Ramp 2: 5°C/min to 250°C, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent MS or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions for Ethyl Octanoate (Analyte): m/z 88, 101, 127.

-

Ions for this compound (Internal Standard): m/z 91, 104, 142 (predicted based on fragmentation patterns, specific ions should be confirmed experimentally).

-

4.1.4. Data Analysis

-

Integrate the peak areas of the selected ions for both the endogenous ethyl octanoate and the this compound internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve by analyzing a series of calibration standards with known concentrations of ethyl octanoate and a fixed concentration of the internal standard.

-

Determine the concentration of ethyl octanoate in the unknown samples by interpolating their area ratios on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative GC-MS analysis.

Caption: Workflow for quantitative analysis using this compound.

Logical Relationship of Internal Standard and Analyte

The following diagram illustrates the logical relationship between the analyte (endogenous Ethyl octanoate) and the internal standard (this compound) during the analytical process.

Caption: Role of the internal standard in quantitative analysis.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of ethyl octanoate and related compounds. Its use as an internal standard in mass spectrometry-based methods, such as GC-MS, helps to mitigate analytical variability, leading to more reliable and reproducible results. This guide provides a starting point for sourcing this compound and developing robust analytical methods for its application in metabolic and pharmacokinetic research. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data and perform appropriate method validation for their specific application.

References

Storage and stability of Ethyl octanoate-d15.

An In-depth Technical Guide to the Storage and Stability of Ethyl Octanoate-d15

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a stable isotope-labeled (SIL) analog of ethyl octanoate, a fatty acid ethyl ester (FAEE). SIL compounds are critical internal standards in quantitative bioanalytical mass spectrometry assays, used in pharmacokinetic and metabolic studies.[1] Their utility is predicated on the assumption that they are chemically and isotopically identical to the analyte of interest, with the key difference being their mass. Therefore, ensuring the chemical purity and isotopic stability of this compound is paramount for generating accurate and reproducible data.

This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of this compound. It details potential degradation pathways, outlines experimental protocols for stability verification, and provides a framework for data interpretation.

Core Principles of Stability

The stability of this compound is governed by two primary factors: chemical stability and isotopic stability.[2][3]

-

Chemical Degradation: This involves the breakdown of the molecule into impurities. For an ester like this compound, the primary risks are hydrolysis and oxidation. These processes can be accelerated by factors such as temperature, moisture, light, and the presence of acids, bases, or oxidizing agents.[3][4]

-

Isotopic Instability (H/D Exchange): This refers to the exchange of deuterium atoms with protons from the environment (e.g., from solvent molecules). While the deuterium labels on the octanoate chain of this compound are on carbon atoms and thus generally stable, the potential for exchange under certain conditions (e.g., acidic or basic catalysis) must be considered. Loss of the isotopic label compromises the mass difference between the standard and the analyte, rendering it ineffective for quantification.

Recommended Storage and Handling

To mitigate degradation and ensure long-term stability, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature as a neat oil. Some suppliers may recommend storage at 4°C. For long-term storage, -20°C is advisable. | Lower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |

| Light | Protect from light by using amber vials or storing in a dark location. | Light can provide the energy to initiate and accelerate degradation reactions. |

| Container | Store in tightly sealed, appropriate containers (e.g., glass vials with PTFE-lined caps). | Prevents contamination and evaporation of the solvent if in solution. |

| Handling | Avoid contact with skin and eyes. Use personal protective equipment such as gloves and safety glasses. Handle in a well-ventilated area or fume hood. | Ethyl octanoate can cause skin and eye irritation. |

Potential Degradation Pathways

The primary chemical degradation pathway for this compound is hydrolysis of the ester bond, which can be catalyzed by acid or base. This process results in the formation of deuterated octanoic acid and ethanol.

Stability Testing Workflow

A systematic approach is required to evaluate the stability of this compound. The following workflow outlines the key steps from initial assessment to ongoing monitoring.

Experimental Protocols

The following protocols describe methods to assess the chemical and isotopic stability of this compound.

Protocol for Assessing Chemical Purity by HPLC/UHPLC-MS

-

Objective: To determine the chemical purity of this compound and identify any degradation products.

-

Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (MS).

-

Method:

-

Sample Preparation: Accurately weigh a portion of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compound from potential impurities (e.g., start at 50% B, ramp to 95% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis: Perform a full scan to detect potential impurities and selected ion monitoring (SIM) for the parent compound.

-

-

Quantification: Calculate the purity by determining the peak area of the parent compound relative to the total peak area of all detected components.

-

Protocol for Assessing Isotopic Enrichment and Integrity by HRMS

-

Objective: To confirm the isotopic enrichment and check for any H/D exchange.

-

Instrumentation: High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or TOF.

-

Method:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 1 µg/mL in acetonitrile).

-

Analysis: Infuse the sample solution directly into the HRMS. Acquire a high-resolution full scan mass spectrum of the molecular ion.

-

Calculation:

-

Determine the isotopic enrichment by measuring the relative intensities of the labeled (M+15) and unlabeled (M) isotopic peaks.

-

Monitor for any decrease in the mass of the molecular ion, which would indicate H/D exchange.

-

-

Protocol for Forced Degradation (Stress Testing)

-

Objective: To identify potential degradation products and pathways under harsh conditions.

-

Method:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile).

-

Subject aliquots of this solution to the following stress conditions for a defined period (e.g., 24 hours):

-

Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and incubate at 60°C.

-

Oxidative Stress: Mix with an equal volume of 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Incubate at a high temperature (e.g., 70°C).

-

Photostability: Expose to controlled UV and visible light as per ICH Q1B guidelines.

-

-

Analyze all stressed samples, along with a control sample stored at 4°C, using the HPLC-MS method described in section 6.1.

-

Quantitative Stability Data (Hypothetical)

No specific long-term stability studies for this compound are publicly available. The following tables present hypothetical data based on typical stability profiles for deuterated esters to illustrate how results should be presented.

Table 1: Long-Term Stability at Recommended Conditions

| Time Point | Storage Condition | Chemical Purity (%) | Isotopic Enrichment (%) | Observations |

| 0 | -20°C, Dark, Inert Gas | >99.8 | >99.5 | Clear, colorless oil |

| 6 Months | -20°C, Dark, Inert Gas | >99.8 | >99.5 | No change observed |

| 12 Months | -20°C, Dark, Inert Gas | >99.7 | >99.5 | No change observed |

| 24 Months | -20°C, Dark, Inert Gas | >99.5 | >99.4 | No change observed |

| 24 Months | Room Temp, Ambient | >98.0 | >99.4 | Minor impurity peak observed in HPLC |

Table 2: Forced Degradation Study Results

| Stress Condition (24h) | Chemical Purity (%) | Major Degradant(s) | Isotopic Enrichment (%) |

| Control (4°C) | >99.8 | None | >99.5 |

| 0.1 M HCl @ 60°C | 85.2 | Octanoic acid-d15 | >99.4 |

| 0.1 M NaOH @ 60°C | 72.5 | Octanoic acid-d15 | >99.3 |

| 3% H₂O₂ @ RT | 97.1 | Minor unidentified peaks | >99.5 |

| Heat (70°C) | 99.1 | Minor unidentified peaks | >99.5 |

| Photostability (ICH Q1B) | 99.6 | None | >99.5 |

Conclusion

This compound is a stable molecule when stored under appropriate conditions. The primary stability concerns are chemical degradation via hydrolysis and, to a lesser extent, isotopic exchange. To ensure the integrity of this critical reagent, it is imperative to store it at low temperatures, protected from light, moisture, and oxygen. Furthermore, researchers should perform their own stability assessments under their specific experimental conditions, particularly when the compound is prepared in solution. The protocols and data presentation formats outlined in this guide provide a robust framework for conducting such stability studies, ensuring the generation of high-quality, reliable data in drug development and other research applications.

References

- 1. This compound | CAS 1219798-38-5 | LGC Standards [lgcstandards.com]

- 2. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]

- 3. benchchem.com [benchchem.com]

- 4. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ethyl Octanoate-d15 in Advancing Metabolic Research: A Technical Guide

Disclaimer: As of late 2025, specific peer-reviewed studies detailing the direct application of ethyl octanoate-d15 in metabolic research are limited. This guide is therefore based on the established principles of utilizing stable isotope-labeled compounds in metabolomics and mass spectrometry. The experimental protocols, data, and pathways presented are illustrative examples to guide researchers on its potential applications.

This compound is a deuterated form of ethyl octanoate, a fatty acid ester. In metabolic research, the replacement of hydrogen atoms with their heavier deuterium isotopes makes it a powerful tool, particularly in mass spectrometry-based analysis. Its primary applications lie in its use as an internal standard for precise quantification of its non-labeled counterpart and as a tracer to investigate metabolic pathways. This guide provides an in-depth overview of these potential applications for researchers, scientists, and professionals in drug development.

Core Applications in Metabolic Research

The utility of this compound in metabolic studies can be broadly categorized into two main areas:

-

Quantitative Analysis: Serving as an ideal internal standard for the accurate and precise measurement of endogenous ethyl octanoate in various biological matrices.

-

Metabolic Tracing: Enabling the tracking of the octanoate moiety through metabolic pathways to understand its absorption, distribution, metabolism, and excretion (ADME).

This compound as an Internal Standard

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision. This compound, being chemically identical to ethyl octanoate, co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, its increased mass allows it to be distinguished by the mass spectrometer.

Hypothetical Performance of a Quantitative Method

The following table summarizes the expected performance characteristics of a hypothetical LC-MS/MS method for the quantification of ethyl octanoate in human plasma using this compound as an internal standard.

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.998 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-Noise > 10 |

| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 11.2% | ≤ 15% |

| Accuracy (% Bias) | -7.8% to +9.5% | Within ±15% |

| Matrix Effect | 92% - 105% | Consistent and reproducible |

| Recovery | > 85% | Consistent and reproducible |

Experimental Protocol: Quantification of Ethyl Octanoate in Plasma

This protocol describes a hypothetical method for the quantification of ethyl octanoate in human plasma using this compound as an internal standard followed by LC-MS/MS analysis.

1. Materials and Reagents:

-

Ethyl octanoate analytical standard

-

This compound internal standard

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

Spike 100 µL of plasma with 10 µL of this compound internal standard solution (50 ng/mL in methanol).

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new microcentrifuge tube.

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50:50 methanol:water.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 30% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Ethyl octanoate: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

-

Data Analysis: Integrate peak areas and calculate the concentration of ethyl octanoate using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Workflow for Quantitative Analysis

Caption: Workflow for the quantification of ethyl octanoate using an internal standard.

This compound as a Metabolic Tracer

By introducing this compound into a biological system, researchers can trace the metabolic fate of the octanoate moiety. The deuterium label allows for the detection of metabolites derived from ethyl octanoate, distinguishing them from endogenous pools. This is invaluable for studying fatty acid metabolism, including beta-oxidation and incorporation into complex lipids.

Hypothetical Results of a Metabolic Tracer Study

The following table illustrates hypothetical data from an in vitro experiment where hepatocytes were incubated with this compound.

| Metabolite | Isotopic Enrichment (M+15) | Fold Change vs. Control |

| Octanoyl-CoA-d15 | 15.2% | 25.4 |

| Hexanoyl-CoA-d13 | 8.7% | 18.2 |

| Butyryl-CoA-d7 | 4.1% | 12.5 |

| Acetyl-CoA-d3 | 2.5% | 8.9 |

| Palmitate-d15 (from elongation) | 1.8% | 5.1 |

| Tricarboxylic Acid (TCA) Cycle Intermediates (labeled) | Detected | - |

Experimental Protocol: In Vitro Metabolic Tracing

This protocol outlines a hypothetical experiment to trace the metabolism of the octanoate portion of this compound in cultured hepatocytes.

1. Materials and Reagents:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

This compound

-

Bovine serum albumin (BSA), fatty acid-free

-

Methanol, chloroform, water (for extraction)

2. Cell Culture and Treatment:

-

Culture hepatocytes to 80% confluency in 6-well plates.

-

Prepare a stock solution of this compound complexed with BSA.

-

Incubate cells with the this compound-BSA complex in serum-free medium for various time points (e.g., 0, 2, 6, 12 hours).

3. Metabolite Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites using a cold methanol:water (80:20) solution.

-

Scrape cells and collect the extract.

-

Perform a liquid-liquid extraction using chloroform to separate polar and nonpolar metabolites.

4. LC-MS/MS Analysis:

-

Analyze both the polar and nonpolar fractions by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

-

Use a full scan or data-independent acquisition (DIA) mode to detect all labeled species.

-

Identify deuterated metabolites based on their accurate mass and fragmentation patterns.

-

Quantify the relative abundance of labeled metabolites across different time points.

Hypothetical Metabolic Pathway

Caption: Simplified hypothetical metabolic fate of the octanoate-d15 moiety.

Methodological & Application

Application Notes & Protocols for the Use of Ethyl Octanoate-d15 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Ethyl octanoate-d15 as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a highly effective method for correcting sample loss during preparation and instrumental variability, thereby enhancing the accuracy and precision of analytical results.[1][2]

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry because their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass. This similarity ensures they co-elute with the analyte and experience similar matrix effects and extraction recovery, leading to more reliable quantification.

Principle of Internal Standardization with this compound

Internal standardization is a calibration technique used to correct for the loss of analyte during sample preparation and injection. A known amount of a substance, the internal standard (IS), is added to every sample, calibrant, and blank. The IS should be a compound that is chemically similar to the analyte(s) but not naturally present in the samples. This compound is an ideal internal standard for the analysis of ethyl octanoate and other similar volatile esters.

The quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratio is then used to determine the concentration of the analyte from a calibration curve, which is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

Experimental Protocols

Preparation of Standard Solutions

2.1.1. Stock Solutions:

-

Analyte Stock Solution (e.g., Ethyl Octanoate): Accurately weigh a known amount of pure ethyl octanoate and dissolve it in a suitable volatile solvent (e.g., methanol, ethanol, or hexane) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

-

Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in the same solvent and at a similar concentration to the analyte stock solution.

2.1.2. Calibration Standards:

-

Prepare a series of calibration standards by making serial dilutions of the analyte stock solution to cover the expected concentration range of the samples.

-

Spike each calibration standard with a constant, known concentration of the this compound internal standard solution. The final concentration of the internal standard should be consistent across all standards and samples.

2.1.3. Quality Control (QC) Samples:

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method. These are prepared by spiking a blank matrix (a sample matrix that does not contain the analyte of interest) with known amounts of the analyte and the internal standard.

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. Below are two common methods for the extraction of volatile esters from liquid samples such as beverages or biological fluids.

2.2.1. Liquid-Liquid Extraction (LLE):

-

To a known volume of the sample (e.g., 1 mL), add a precise volume of the this compound internal standard working solution.

-

Add an appropriate extraction solvent (e.g., a 1:1 mixture of diethyl ether and n-pentane). The volume of the extraction solvent will depend on the desired concentration factor.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean vial.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

The final extract is ready for GC-MS analysis.

2.2.2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place a known volume of the liquid sample (e.g., 5 mL) into a headspace vial.

-

Add a precise volume of the this compound internal standard working solution.

-

Add a salt (e.g., NaCl) to the sample to increase the volatility of the analytes.

-

Seal the vial with a septum cap.

-

Incubate the vial at a specific temperature (e.g., 40-60°C) for a set time to allow the volatile compounds to equilibrate in the headspace.

-

Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.

-

Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of volatile esters. These should be optimized for the specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |

| Oven Temperature Program | Initial temperature 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| Ethyl Octanoate | m/z 88, 101, 127 |

| This compound | m/z 91, 104, 142 |

Note: The specific ions for this compound should be confirmed by analyzing a standard solution of the deuterated compound, as fragmentation patterns can be influenced by the position of the deuterium labels.

Data Presentation: Quantitative Performance

The following table summarizes the expected performance characteristics of a validated GC-MS method using this compound as an internal standard for the quantification of a representative volatile ester.

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity (R²) | > 0.99 | 0.998 |

| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |

| Precision (%RSD) | ||

| - Intraday | < 15% | < 5% |

| - Interday | < 15% | < 8% |

| Limit of Detection (LOD) | S/N > 3 | Analyte dependent (typically low ng/mL) |

| Limit of Quantification (LOQ) | S/N > 10 | Analyte dependent (typically mid-low ng/mL) |

Mandatory Visualizations

Caption: General workflow for quantitative analysis using this compound as an internal standard in GC-MS.

Caption: Principle of internal standardization for accurate quantification.

References

- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Ethyl Octanoate-d15 in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the sample preparation and analysis of Ethyl octanoate-d15 in biological matrices, such as plasma and serum. The methodologies described are based on established techniques for the extraction and quantification of fatty acid ethyl esters (FAEEs) and other lipids from complex biological samples. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous or administered ethyl octanoate. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects during analysis by mass spectrometry.[1][2][3]

This application note covers three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. The choice of method will depend on the specific requirements of the study, including sample volume, desired throughput, and the need for selectivity.

Data Presentation: Quantitative Performance of Extraction Methods

The following tables summarize representative quantitative data for the extraction and analysis of fatty acid ethyl esters (FAEEs) and other lipids from biological matrices using the described protocols. While specific data for this compound is not extensively published, the data presented for analogous compounds provide a strong indication of the expected performance.

Table 1: Liquid-Liquid Extraction (LLE) Performance for FAEEs in Plasma

| Parameter | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate | Comment |

| Recovery (%) | 85 ± 7 | 88 ± 6 | 82 ± 8 | Recovery can be matrix and analyte dependent. |

| Matrix Effect (%) | 95 - 110 | 92 - 108 | 90 - 112 | Assessed by comparing post-extraction spike to neat solution. Values close to 100% indicate minimal matrix effects. |

| Precision (%RSD) | < 10 | < 10 | < 12 | Intra- and inter-day precision for quality control samples. |

| LLOQ (ng/mL) | 15 - 50 | 15 - 50 | 20 - 60 | Lower limit of quantification can vary based on instrumentation.[4][5] |

Table 2: Solid-Phase Extraction (SPE) Performance for FAEEs in Plasma

| Parameter | Ethyl Myristate | Ethyl Palmitate | Ethyl Oleate | Comment |

| Recovery (%) | 70 ± 5 | 74 ± 8 | 72 ± 6 | Recovery using aminopropyl-silica SPE cartridges. |

| Matrix Effect (%) | 98 - 105 | 97 - 108 | 95 - 110 | SPE often provides cleaner extracts compared to LLE, reducing matrix effects. |

| Precision (%RSD) | < 8 | < 9 | < 10 | Good reproducibility is achievable with automated SPE systems. |

| LLOQ (nM) | 5 - 10 | 5 - 10 | 5 - 10 | High sensitivity can be achieved with SPE followed by GC-MS analysis. |

Table 3: Modified QuEChERS Performance for Lipids in Plasma

| Parameter | Phospholipids | Triglycerides | Cholesterol Esters | Comment |

| Recovery (%) | > 80 | > 90 | > 85 | Modified QuEChERS can provide good recovery for a broad range of lipids. |

| Matrix Effect (%) | 85 - 115 | 90 - 110 | 88 - 112 | The dispersive SPE cleanup step is crucial for minimizing matrix effects. |

| Precision (%RSD) | < 15 | < 15 | < 15 | Throughput is a key advantage of the QuEChERS methodology. |

| LLOQ | Analyte Dependent | Analyte Dependent | Analyte Dependent | LLOQ will vary depending on the specific lipid and analytical instrument. |

Experimental Protocols

The following are detailed protocols for the extraction of this compound from plasma or serum. It is recommended to perform a full method validation for the specific matrix and analytical instrumentation used.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust and widely used method for the extraction of lipids from biological fluids.

Materials:

-

Plasma or Serum Sample

-

This compound internal standard solution (in a water-miscible solvent like methanol or acetonitrile)

-

Methyl-tert-butyl ether (MTBE) or a mixture of Hexane:Isopropanol (3:2, v/v)

-

Deionized Water

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

Reconstitution solvent (e.g., mobile phase for LC-MS or a suitable solvent for GC-MS)

Procedure:

-

Thaw plasma/serum samples on ice.

-

Pipette 100 µL of the sample into a clean glass tube.

-

Add 10 µL of the this compound internal standard solution.

-

Add 500 µL of MTBE (or 1 mL of Hexane:Isopropanol).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins and separate the phases.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or in a centrifugal vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the appropriate reconstitution solvent.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis by GC-MS or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more selective cleanup compared to LLE, often resulting in cleaner extracts and reduced matrix effects.

Materials:

-

Plasma or Serum Sample

-

This compound internal standard solution

-

Methanol (for conditioning)

-

Deionized Water (for equilibration)

-

Hexane (for washing)

-

Ethyl acetate or a mixture of Dichloromethane:Isopropanol (for elution)

-

SPE cartridges (e.g., C18 or a specialized lipid extraction phase)

-

SPE manifold

-

Vortex mixer

-

Centrifuge

-

Evaporator

-

Reconstitution solvent

Procedure:

-

Sample Pre-treatment:

-

Pipette 200 µL of plasma/serum into a glass tube.

-

Add 20 µL of the this compound internal standard solution.

-

Add 600 µL of cold methanol to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 4000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove polar interferences.

-

Wash the cartridge with 1 mL of hexane to remove highly non-polar interferences, if necessary.

-

-

Elution:

-

Elute the this compound with 1 mL of ethyl acetate or a suitable elution solvent.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness.

-

Reconstitute the extract in 100 µL of the reconstitution solvent.

-

Transfer to an autosampler vial for analysis.

-

Protocol 3: Modified QuEChERS

This high-throughput method is adapted from the original QuEChERS protocol for pesticide analysis and is effective for extracting a broad range of lipids.

Materials:

-

Plasma or Serum Sample

-

This compound internal standard solution

-

Acetonitrile

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

-

Dispersive SPE (dSPE) sorbent (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Evaporator

-

Reconstitution solvent

Procedure:

-

Extraction:

-

Pipette 200 µL of plasma/serum into a 2 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard solution.

-

Add 400 µL of acetonitrile.

-

Add the QuEChERS extraction salts.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer the supernatant (acetonitrile layer) to a new tube containing the dSPE sorbent (e.g., 50 mg of C18).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

-

Final Preparation:

-

Transfer the cleaned supernatant to a new tube.

-

Evaporate to dryness.

-

Reconstitute in 100 µL of the reconstitution solvent.

-

Transfer to an autosampler vial for analysis.

-

Visualization of Protocols

General Sample Preparation Workflow

Caption: A high-level overview of the analytical workflow for this compound.

Liquid-Liquid Extraction (LLE) Workflow

Caption: Step-by-step workflow for the Liquid-Liquid Extraction protocol.

Solid-Phase Extraction (SPE) Workflow

Caption: A detailed workflow of the Solid-Phase Extraction protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl Octanoate-d15 Breath Test for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of labeled octanoate breath tests in metabolic research, with a focus on liver function and mitochondrial activity. While the available literature predominantly describes the use of ¹³C-labeled octanoate, the principles and protocols outlined here are expected to be directly applicable to studies involving ethyl octanoate-d15, as the core of the test is the metabolic fate of the octanoate molecule.

Introduction

The octanoate breath test is a non-invasive method used to assess hepatic mitochondrial β-oxidation.[1][2] Octanoate, a medium-chain fatty acid, is rapidly absorbed from the intestine and transported to the liver via the portal vein.[2][3] Within the hepatocytes, it undergoes mitochondrial β-oxidation, a key metabolic process that can be impaired in various liver diseases.[1] By administering a labeled form of octanoate and measuring the appearance of the label in expired carbon dioxide (CO₂), researchers can quantify the rate of its metabolism, providing a dynamic assessment of liver function.

Key Applications:

-

Assessing Liver Mitochondrial Function: The test provides a direct measure of the liver's capacity to oxidize fatty acids.

-

Studying Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH): Research has shown a correlation between impaired octanoate oxidation and the severity of NAFLD and NASH.

-

Evaluating Insulin Resistance: The rate of octanoate metabolism has been linked to glucose metabolism and insulin resistance.

-

Drug Development: This test can be a valuable tool for assessing the impact of therapeutic interventions on liver metabolism.

Metabolic Pathway of Octanoate

The metabolic journey of orally administered this compound begins with its hydrolysis in the gastrointestinal tract, releasing ethanol and deuterated octanoic acid. The octanoic acid is then absorbed and undergoes hepatic metabolism as outlined below.

Experimental Protocols

The following protocols are based on studies using ¹³C-labeled octanoate and can be adapted for this compound.

Subject Preparation

-

Fasting: Subjects should undergo an overnight fast (typically 12 hours) prior to the test.

-

Dietary Restrictions: A standardized evening meal before the fast is recommended to minimize dietary variability.

-

Medication Review: A thorough review of concomitant medications is necessary to identify any drugs that may interfere with liver metabolism.

-

Informed Consent: Obtain written informed consent from all participants.

Breath Test Procedure

-

Baseline Measurements:

-

Measure the subject's fasting CO₂ production rate using a metabolic cart.

-

Collect a baseline (unlabeled) breath sample into an evacuated breath vial.

-

-

Substrate Administration:

-

Administer a precise dose of this compound. In studies with ¹³C-octanoate, a dose of 23.4 mg has been used.

-

The labeled substrate is typically mixed with a carrier substance like orange juice to facilitate ingestion.

-

-

Post-Dose Measurements:

-

Measure fed-state CO₂ production rates at several intervals throughout the test (e.g., four times over 135 minutes).

-

Collect breath samples at predefined time points after administration (e.g., 15, 30, 45, 65, 85, 105, and 135 minutes).

-

Sample Analysis

-

Breath samples are analyzed for the enrichment of labeled CO₂ using Isotope Ratio Mass Spectrometry (IRMS) or another suitable mass spectrometry technique.

-

The results are typically expressed as the percentage of the administered dose recovered per unit of time.

Data Presentation

The quantitative data from octanoate breath tests can be summarized to compare metabolic rates between different study groups or to assess changes over time.

Table 1: Baseline Characteristics and Octanoate Oxidation in a Study Cohort

| Parameter | Mean ± SD | Range |

| Age (years) | 47 ± 10 | - |

| Body Weight (kg) | 113 ± 23 | - |

| Total Octanoate Oxidized (%) | 23.4 ± 3.9 | 14.9 - 31.5 |

| Peak Oxidation Time (min) | 53 ± 20 | 23 - 104 |

| Data adapted from a study on patients with suspected NAFLD using ¹³C-octanoate. |

Table 2: Correlation of Octanoate Oxidation with Metabolic Parameters

| Parameter | Correlation Coefficient (r) | p-value |

| Fasting Plasma Glucose | -0.474 | 0.017 |

| Endogenous Glucose Production (EGP) | -0.441 | 0.028 |

| Data adapted from a study on patients with suspected NAFLD using ¹³C-octanoate. |

Logical Relationships in Data Interpretation

The interpretation of the octanoate breath test results is based on the logical relationship between hepatic mitochondrial function and the rate of labeled CO₂ exhalation.

Conclusion

The this compound breath test, analogous to the well-documented ¹³C-octanoate breath test, offers a valuable, non-invasive tool for probing hepatic mitochondrial function. Its applications in metabolic research, particularly in the context of liver diseases and insulin resistance, are significant. The detailed protocols and data interpretation frameworks provided here serve as a guide for researchers and clinicians looking to employ this powerful technique in their studies. Further validation studies specifically using this compound are warranted to confirm its precise metabolic fate and clinical utility.

References

- 1. metsol.com [metsol.com]

- 2. The Role of Noninvasive 13C-Octanoate Breath Test in Assessing the Diagnosis of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labeled breath tests in patients with NASH: Octanoate oxidation relates best to measures of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Ethyl octanoate-d15 in flavor and fragrance analysis.

Application Note and Protocol

Introduction

Ethyl octanoate is a key ester that contributes to the fruity and floral aromas of many foods, beverages, and consumer products. Accurate quantification of this volatile compound is crucial for quality control, product development, and authenticity assessment in the flavor and fragrance industries. The use of a stable isotope-labeled internal standard, such as Ethyl Octanoate-d15, in conjunction with gas chromatography-mass spectrometry (GC-MS), offers a highly accurate and precise method for quantification. This approach, known as stable isotope dilution analysis (SIDA), effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.

This compound is an ideal internal standard for the analysis of ethyl octanoate as it shares nearly identical chemical and physical properties with the native analyte. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation. However, due to its increased mass, it can be distinguished from the unlabeled ethyl octanoate by a mass spectrometer, allowing for independent and accurate measurement of both compounds.

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a robust analytical technique for the precise quantification of an analyte in a complex matrix. The principle relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow. This "spiked" sample is then subjected to the entire sample preparation and analysis procedure.

Because the isotopically labeled standard is chemically identical to the native analyte, any losses or variations that occur during sample handling, extraction, and injection will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the signal from the native analyte to the signal from the internal standard using a mass-selective detector (like a mass spectrometer), the initial concentration of the analyte in the sample can be accurately calculated.

The key advantages of SIDA include:

-

High Accuracy and Precision: Corrects for analyte loss during sample preparation and analysis.

-

Matrix Effect Compensation: Minimizes the impact of co-extracting components from complex matrices that can enhance or suppress the analyte signal.

-

Improved Robustness: The method is less susceptible to variations in instrument performance and injection volume.

Experimental Protocol: Quantification of Ethyl Octanoate in a Liquid Matrix (e.g., Fruit Juice, Perfume)

This protocol describes a general method for the quantification of ethyl octanoate in a liquid matrix using this compound as an internal standard with headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis.

1. Materials and Reagents

-

Ethyl Octanoate (analytical standard)

-

This compound (internal standard)

-

Methanol or Ethanol (GC grade)

-

Sodium Chloride (analytical grade)

-

Deionized Water

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Preparation of Standard Solutions

-

Primary Stock Solution of Ethyl Octanoate (1000 µg/mL): Accurately weigh 100 mg of ethyl octanoate and dissolve it in 100 mL of methanol in a volumetric flask.

-

Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solution of ethyl octanoate in the matrix of interest (or a suitable surrogate matrix) to cover the expected concentration range of the analyte in the samples.

-

Internal Standard Spiking Solution: The concentration of the this compound solution to be added to all samples and calibration standards should be optimized to be within the linear range of the instrument and comparable to the expected analyte concentration. A typical concentration might be 1 µg/mL.

3. Sample Preparation (HS-SPME)

-

Pipette 5 mL of the liquid sample (or calibration standard) into a 20 mL headspace vial.

-

Add a precisely known amount of the this compound internal standard spiking solution to each vial (samples, blanks, and calibration standards).

-

Add 1 g of sodium chloride to each vial to increase the ionic strength of the solution and promote the partitioning of volatile compounds into the headspace.

-

Immediately seal the vials with the magnetic screw caps.

-

Incubate the vials in a heating block or water bath with agitation at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to allow for equilibration of the headspace.

-

Following incubation, expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 20 minutes) to adsorb the volatile compounds.

-

After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption and analysis.

4. GC-MS Analysis

-

Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C (in splitless mode for a defined period, e.g., 2 minutes).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 200 °C.

-

Hold: 2 minutes at 200 °C.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Ethyl Octanoate: Quantifier ion (e.g., m/z 88) and qualifier ions (e.g., m/z 101, 127).

-

This compound: Quantifier ion (e.g., m/z 91, due to the deuterated acylium ion fragment) and qualifier ions. (Note: The exact m/z values for the deuterated standard should be confirmed by analyzing the standard alone).

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

5. Data Analysis and Quantification

-

Integrate the peak areas of the quantifier ions for both ethyl octanoate and this compound.

-

Calculate the response ratio (Area of Ethyl Octanoate / Area of this compound) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of ethyl octanoate for the calibration standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Calculate the response ratio for each unknown sample.

-

Use the calibration curve equation to determine the concentration of ethyl octanoate in the unknown samples.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated stable isotope dilution GC-MS method for the quantification of volatile esters. These values are representative and should be established for each specific application and laboratory.

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Recovery | 95 - 105% |

| Precision (RSD) | < 10% |

Visualizations

Caption: Experimental workflow for the quantification of ethyl octanoate using this compound and HS-SPME-GC-MS.

Caption: Principle of Stable Isotope Dilution Analysis (SIDA) for accurate quantification.

Application Note: Quantitative Analysis of Ethyl Octanoate Using Isotope Dilution Mass Spectrometry with Ethyl Octanoate-d15

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl octanoate is a fatty acid ethyl ester that contributes significantly to the flavor and aroma profiles of various fermented foods and beverages, such as wine and spirits.[1][2][3] Its accurate quantification is crucial for quality control in the food and beverage industry and for studying metabolic processes. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides the highest level of accuracy and precision for quantitative analysis.[4] This technique utilizes a stable, isotopically labeled version of the analyte as an internal standard to correct for variations during sample preparation and analysis. This application note details a robust protocol for the quantification of ethyl octanoate in a liquid matrix using Ethyl Octanoate-d15 as the internal standard, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

IDMS is a highly accurate quantitative technique that relies on altering the isotopic composition of the analyte in a sample. The core principle involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing an unknown amount of the native analyte (ethyl octanoate). The labeled standard is chemically identical to the analyte and thus behaves similarly during extraction, derivatization, and chromatographic analysis.

After thorough mixing to ensure isotopic homogenization, the sample is processed and analyzed by mass spectrometry. The mass spectrometer distinguishes between the native analyte and the labeled internal standard based on their mass difference. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the exact concentration of the analyte in the original sample can be calculated with high precision, as this ratio is unaffected by sample loss during preparation.

Caption: The logical principle of isotope dilution quantification.

Experimental Protocol

This protocol outlines the steps for sample preparation and GC-MS analysis for the quantification of ethyl octanoate.

3.1. Materials and Reagents

-

Ethyl Octanoate (≥98% purity)

-

This compound (isotopic purity ≥98%)

-

Methanol (HPLC grade)

-

Hexane (GC grade)

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Sample Vials (2 mL, amber)

3.2. Instrumentation

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

3.3. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-